![molecular formula C13H16N4O2S2 B4407203 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B4407203.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide
描述
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide, also known as TA-8995, is a small molecule drug that belongs to the class of cholesterol-lowering drugs known as PCSK9 inhibitors. PCSK9 inhibitors have been shown to effectively lower LDL cholesterol levels and reduce the risk of cardiovascular disease. TA-8995 has been found to be a potent and selective inhibitor of PCSK9, making it a promising drug candidate for the treatment of hypercholesterolemia.
作用机制
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide works by inhibiting the activity of PCSK9, a protein that regulates the levels of LDL receptors on the surface of liver cells. By inhibiting PCSK9, this compound increases the number of LDL receptors available to remove LDL cholesterol from the bloodstream, thereby lowering LDL cholesterol levels.
Biochemical and Physiological Effects:
In addition to its cholesterol-lowering effects, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These effects may contribute to its potential cardiovascular benefits.
实验室实验的优点和局限性
One advantage of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide is its high potency and selectivity for PCSK9 inhibition. This makes it a valuable tool for studying the role of PCSK9 in cholesterol metabolism and cardiovascular disease. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
Future research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide may focus on its potential use in combination with other cholesterol-lowering drugs, such as statins, to further reduce LDL cholesterol levels and improve cardiovascular outcomes. Additionally, studies may investigate the potential use of this compound in other conditions, such as non-alcoholic fatty liver disease and diabetes. Further research may also explore the potential of this compound as a therapeutic agent for other diseases beyond cholesterol metabolism and cardiovascular disease.
科学研究应用
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide has been extensively studied in preclinical and clinical trials for its cholesterol-lowering effects. In a phase II clinical trial, this compound was shown to significantly reduce LDL cholesterol levels in patients with hypercholesterolemia. Further studies are ongoing to evaluate the long-term safety and efficacy of this compound in the treatment of hypercholesterolemia and cardiovascular disease.
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-propan-2-yloxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-8(2)19-10-6-4-3-5-9(10)15-11(18)7-20-13-17-16-12(14)21-13/h3-6,8H,7H2,1-2H3,(H2,14,16)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGELLBFEUSZROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。